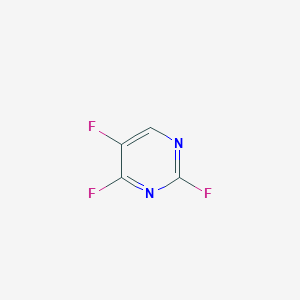

2,4,5-Trifluoropyrimidine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,4,5-trifluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBDHGMSPQBSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510139 | |

| Record name | 2,4,5-Trifluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17573-79-4 | |

| Record name | 2,4,5-Trifluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trifluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,5-Trifluoropyrimidine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoropyrimidine is a halogenated heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, characterized by the presence of three electron-withdrawing fluorine atoms on the pyrimidine ring, imparts distinct reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its relevance in drug discovery and development.

Chemical Structure and Properties

This compound consists of a pyrimidine ring substituted with fluorine atoms at positions 2, 4, and 5. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electron density of the pyrimidine ring, making it highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 2,4,5-Trichloropyrimidine (for comparison) |

| CAS Number | 17573-79-4[1] | 5750-76-5[2][3][4][5][6][7][8][9] |

| Molecular Formula | C₄HF₃N₂[10] | C₄HCl₃N₂[2][3][4] |

| Molecular Weight | 134.06 g/mol [10] | 183.42 g/mol [2][3] |

| Appearance | Not explicitly found | Colorless to light orange to yellow clear liquid[10][11] |

| Boiling Point | Not explicitly found | 258.5 °C at 760 mmHg[8][11] |

| Density | Not explicitly found | 1.6001 g/mL at 25 °C[7][8][11][12] |

| Solubility | Not explicitly found | Not miscible or difficult to mix in water[4][7][11][13] |

Structural Representation

The structure of this compound can be represented by the following diagram:

References

- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 2. nbinno.com [nbinno.com]

- 3. 2,4,5-Trichloropyrimidine | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,5-Trichloropyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 5. lifechempharma.com [lifechempharma.com]

- 6. 5750-76-5|2,4,5-Trichloropyrimidine|BLD Pharm [bldpharm.com]

- 7. 2,4,5-Trichloropyrimidine | 5750-76-5 [chemicalbook.com]

- 8. 2,4,5-Trichloropyrimidine | CAS#:5750-76-5 | Chemsrc [chemsrc.com]

- 9. 2,4,5-Trichloropyrimidine | 5750-76-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]

- 11. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 12. US3314955A - Process for providing 2, 4, 6-trifluoropyrimidine - Google Patents [patents.google.com]

- 13. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoropyrimidine from 2,4,5-Trichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,5-trifluoropyrimidine, a valuable intermediate in the pharmaceutical and agrochemical industries, from its chlorinated precursor, 2,4,5-trichloropyrimidine. This document details the underlying chemical principles, optimized experimental protocols, and analytical characterization of the target compound.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its trifluorinated pyrimidine core imparts unique properties to the final products, often enhancing their efficacy and metabolic stability. The most common synthetic route to this compound involves a halogen exchange (Halex) reaction, where the chlorine atoms on 2,4,5-trichloropyrimidine are substituted with fluorine atoms. This guide will focus on the practical aspects of this transformation, addressing the challenges and providing detailed methodologies for its successful implementation in a laboratory setting.

Reaction Mechanism and Challenges

The conversion of 2,4,5-trichloropyrimidine to this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the fluoride ion (F⁻) acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing the chloride ions.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This facilitates nucleophilic attack, particularly at the 2, 4, and 6 positions. However, the substitution of the chlorine atom at the 5-position is notoriously challenging. This is attributed to the lower electrophilicity of the C-5 position compared to the C-2 and C-4/C-6 positions. Consequently, forcing conditions, such as high temperatures, are typically required to achieve complete fluorination.

A key challenge in this synthesis is the stepwise nature of the halogen exchange, which can lead to the formation of a mixture of partially fluorinated intermediates, such as dichlorofluoropyrimidines and chlorodifluoropyrimidines, alongside the desired trifluorinated product. Optimizing the reaction conditions to drive the reaction to completion is therefore crucial.

Experimental Protocols

The most widely employed method for the synthesis of this compound involves the reaction of 2,4,5-trichloropyrimidine with an alkali metal fluoride, most commonly anhydrous potassium fluoride (KF). The use of spray-dried potassium fluoride is often preferred due to its high surface area and reactivity.

High-Temperature Fluorination with Anhydrous Potassium Fluoride

This protocol is based on established literature procedures and offers a reliable method for the synthesis of this compound.[1]

Materials:

-

2,4,5-Trichloropyrimidine

-

Anhydrous potassium fluoride (spray-dried is recommended)

-

High-pressure stainless steel reactor equipped with a stirrer, thermocouple, and pressure gauge

Procedure:

-

Preparation: Ensure the reactor is clean and dry. Charge the reactor with 2,4,5-trichloropyrimidine and a molar excess of anhydrous potassium fluoride. A typical molar ratio of KF to 2,4,5-trichloropyrimidine is in the range of 10:1 to ensure a high driving force for the reaction.

-

Reaction: Seal the reactor and evacuate it to remove any residual moisture. Heat the reactor to a temperature range of 300-400 °C with vigorous stirring.[1] The reaction is typically run for several hours (e.g., 22-24 hours).[1] Monitor the pressure inside the reactor, which will increase as the reaction proceeds.

-

Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature. Carefully vent any remaining pressure. The crude product, a mixture of the desired product and inorganic salts, is then subjected to purification.

-

Purification: The most common method for isolating this compound from the reaction mixture is by distillation. The volatile product can be separated from the non-volatile potassium salts. Fractional distillation may be necessary to separate the desired product from any remaining starting material or partially fluorinated byproducts.

Data Presentation

The following table summarizes the quantitative data from representative experiments for the synthesis of this compound.

| Starting Material | Fluorinating Agent | Molar Ratio (Fluorinating Agent:Substrate) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |

| 2,4,5-Trichloropyrimidine | Anhydrous Potassium Fluoride | 10.6:1 | 400 ± 25 | 22 | None (neat) | ~25 (of colorless liquid collected) | [1] |

| 2,4,5-Trichloropyrimidine | Anhydrous Potassium Fluoride | ~6.2:1 | 300 | 24 | None (neat) | Mixture of tri-chlorofluoropyrimidines | [1] |

| 2,4,5-Trichloropyrimidine | Anhydrous Sodium Fluoride | ~6.2:1 | 300 | 24 | None (neat) | Mixture of trihalopyrimidines | [1] |

Note: The yields reported in the patent literature can sometimes be for crude products or mixtures. Further purification is often necessary to obtain the pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2,4,5-Trifluoropyrimidine (CAS: 17573-79-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoropyrimidine is a fluorinated heterocyclic organic compound belonging to the pyrimidine family. Its structure is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with fluorine atoms substituted at the 2, 4, and 5 positions. The high electronegativity and unique chemical properties of the fluorine atoms make this compound a highly reactive and valuable building block in medicinal chemistry and drug discovery.

The electron-withdrawing nature of the three fluorine atoms renders the pyrimidine ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the selective introduction of various functional groups, enabling the synthesis of a diverse range of substituted pyrimidines. Notably, this compound serves as a key precursor for the synthesis of the widely used anti-cancer drug 5-fluorouracil. Its structural motif is also of significant interest in the development of kinase inhibitors for targeted cancer therapies.

Physicochemical Properties

Detailed experimental data for this compound is limited in publicly available literature. However, its properties can be inferred from its structure and by comparison with its chlorinated analog, 2,4,5-Trichloropyrimidine.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value/Description | Source |

| CAS Number | 17573-79-4 | [1] |

| Molecular Formula | C₄HF₃N₂ | [1] |

| Molecular Weight | 134.06 g/mol | [1] |

| SMILES | C1(F)=NC=C(F)C(F)=N1 | [1] |

| InChI | InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H | [1] |

| Physical State | Likely a liquid or low-melting solid at room temperature | [1] |

| Boiling Point | Predicted to be lower than its chloro analog | [1] |

| Density | Predicted to be lower than its chloro analog | [1] |

| Water Solubility | Limited, but potentially higher than its chloro analog | [1] |

Table 2: Comparison with 2,4,5-Trichloropyrimidine

| Property | This compound (Predicted/Inferred) | 2,4,5-Trichloropyrimidine (Experimental) | Source |

| Molecular Weight | 134.06 g/mol | 183.42 g/mol | [1][2] |

| Boiling Point | Lower | 84°C at 1 mmHg | [1] |

| Density | < 1.6 g/mL | 1.6001 g/mL at 25°C | [1][2] |

| C-X Bond Strength | C-F (~485 kJ/mol) - Stronger | C-Cl (~330 kJ/mol) - Weaker | [1] |

Spectroscopic Data

Specific, publicly available experimental spectroscopic data for this compound is not readily found in the searched literature. For researchers, it would be necessary to acquire this data experimentally upon synthesis or purchase. General expected characteristics are outlined below.

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Characteristics |

| ¹H NMR | A single signal for the proton at the C6 position, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms. The chemical shift would be in the aromatic region. |

| ¹³C NMR | Four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts of the carbons bonded to fluorine will be significantly affected and will show C-F coupling. |

| ¹⁹F NMR | Three distinct signals for the fluorine atoms at the C2, C4, and C5 positions, each showing coupling to the other fluorine atoms and the C6 proton. |

| FT-IR | Characteristic absorption bands for C-F stretching, C=N stretching, and aromatic C-H stretching. |

Synthesis and Reactivity

Synthesis

This compound is synthesized from its chlorinated analog, 2,4,5-trichloropyrimidine, through a halogen exchange reaction.[3]

Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring of this compound is highly electron-deficient due to the presence of three strongly electron-withdrawing fluorine atoms and the ring nitrogen atoms. This electronic characteristic makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions most prone to nucleophilic attack are C2 and C4, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms. The fluorine at C5 is less reactive.[1]

This reactivity makes this compound a versatile scaffold for synthesizing various 2,4,5-trisubstituted pyrimidines, which are of interest in drug discovery.[1]

Applications in Drug Development

Precursor to 5-Fluorouracil (5-FU)

A primary application of this compound is its role as a direct precursor to the antineoplastic agent 5-Fluorouracil (5-FU).[3] 5-FU is a widely used chemotherapy drug for treating various cancers. The synthesis involves the hydrolysis of this compound.[3]

Scaffold for Kinase Inhibitors

The 2,4,5-trisubstituted pyrimidine core is a common scaffold in the design of kinase inhibitors. The ability to selectively substitute the fluorine atoms on this compound allows for the synthesis of libraries of compounds to be screened for activity against various kinases. The chlorinated analog, 2,4,5-trichloropyrimidine, is used in the synthesis of inhibitors for Anaplastic Lymphoma Kinase (ALK-5) and Epidermal Growth Factor Receptor (EGFR), suggesting similar potential for the fluorinated version.[4]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in processes like angiogenesis, wound healing, and embryonic development. Aberrant FGFR signaling is implicated in various cancers.

Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway. This pathway is involved in cell growth, differentiation, and apoptosis. Dysregulation is linked to cancer and fibrosis.

Experimental Protocols

Synthesis of this compound

The following protocol is based on the process described in U.S. Patent 4,299,961. Researchers should adapt and optimize this procedure with appropriate laboratory safety measures.

Objective: To synthesize this compound via halogen exchange from 2,4,5-Trichloropyrimidine.

Materials:

-

2,4,5-Trichloropyrimidine

-

Anhydrous potassium fluoride (KF)

-

Dry, mild steel reactor or equivalent high-temperature, high-pressure vessel

Procedure:

-

A dry, cylindrical mild steel reactor (e.g., 18 x 2.5 x 0.25 inches) equipped with a bursting disc, pressure gauge, and venting system is charged with a premixed sample of anhydrous potassium fluoride (5.5 moles) and 2,4,5-trichloropyrimidine (0.52 moles).[3]

-

The reactor is sealed and wrapped with heating coils.

-

The reactor is heated to 400°C (± 25°C) for approximately 22 hours.[3]

-

After the reaction period, the reactor is cooled, and the volatile products are carefully collected.

-

The product, this compound, can be purified by distillation.

Hydrolysis of this compound to 5-Fluorouracil

The following is a general procedure based on the description in U.S. Patent 4,299,961. Specific conditions such as solvent choice, concentration, and reaction time should be optimized.

Objective: To synthesize 5-Fluorouracil by the hydrolysis of this compound.

Materials:

-

This compound

-

Water (at least 2 moles per mole of the starting material)

-

Optional inert, water-stable cosolvent (e.g., tetrahydrofuran (THF), dioxane)

Procedure:

-

This compound is combined with water in a suitable reaction vessel. An inert cosolvent may be added to improve solubility.[1]

-

The reaction mixture is heated. For a faster reaction, it is recommended to heat the mixture under reflux conditions. The temperature should be maintained between 2°C and 100°C.[3]

-

The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to determine the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled.

-

5-Fluorouracil can be isolated and purified using standard laboratory techniques, such as crystallization.

Conclusion

This compound is a highly reactive and versatile building block with significant potential in the pharmaceutical industry. Its utility as a direct precursor to 5-fluorouracil and as a scaffold for the development of novel kinase inhibitors makes it a compound of high interest for researchers in oncology and medicinal chemistry. While detailed public data on its properties and handling are somewhat limited, the established reactivity patterns of fluorinated pyrimidines provide a strong foundation for its application in the synthesis of complex, biologically active molecules. Further research into its properties and reactions will undoubtedly expand its utility in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential applications of 2,4,5-Trifluoropyrimidine. Due to the limited availability of experimental data for this specific isomer, this guide also draws upon comparative data from its chlorinated analog, 2,4,5-trichloropyrimidine, and general principles of fluorinated heterocyclic chemistry to offer a well-rounded profile for research and development purposes.

Core Physicochemical Properties

This compound is a fluorinated heterocyclic organic compound.[1] The pyrimidine core is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.[1] In this derivative, fluorine atoms are substituted at the 2, 4, and 5 positions. The high electronegativity and small atomic radius of fluorine significantly influence the electronic properties and reactivity of the pyrimidine ring.[1]

The C-F bond is significantly stronger than the C-H bond, which can enhance the metabolic stability of fluorinated compounds.[1] This property, combined with increased lipophilicity, makes fluorinated pyrimidines attractive scaffolds in medicinal chemistry.[1]

Quantitative Data Summary

Quantitative experimental data for this compound is scarce in the public domain. The following table summarizes the available data for this compound and provides comparative data for the well-characterized analog, 2,4,5-trichloropyrimidine, for contextual understanding.

| Property | This compound | 2,4,5-Trichloropyrimidine (for comparison) |

| Molecular Formula | C₄HF₃N₂[1] | C₄HCl₃N₂[2][3][4][5][6] |

| Molecular Weight | 134.06 g/mol | 183.42 g/mol [2][3][4][5][6] |

| Physical State at Room Temp. | Likely a liquid or low-melting solid | Colorless to light orange/yellow liquid[2][4] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Expected to be lower than the chloro analog[1] | 84 °C at 1 mmHg[1][7]; 96 °C at 12 mmHg[2]; 258.5 °C at 760 mmHg[4] |

| Density | Expected to be lower than the chloro analog (< 1.6 g/mL)[1] | 1.6001 g/mL at 25 °C[4][7]; 1.61 g/mL[2] |

| Solubility in Water | Limited, but potentially higher than the chloro analog | Not miscible or difficult to mix with water[1][4][7] |

| pKa (Predicted) | Expected to be highly acidic[1] | -4.26 ± 0.29[7] |

Experimental Protocols

Synthesis of this compound

A known method for the synthesis of this compound involves the halogen exchange reaction of 2,4,5-trichloropyrimidine with a metal fluoride. The following is a general protocol based on patented procedures.

Reaction: Halogen exchange fluorination.

Starting Material: 2,4,5-Trichloropyrimidine.

Reagent: Anhydrous potassium fluoride (KF) or other suitable metal fluorides.

General Procedure:

-

A mixture of 2,4,5-trichloropyrimidine and a molar excess of anhydrous potassium fluoride is charged into a dry, high-pressure reactor.

-

The reactor is sealed and heated to a high temperature (e.g., 250-450 °C) for a prolonged period (e.g., 20-24 hours).

-

After cooling, the volatile products, including this compound, are collected by vacuum transfer into a cold trap.

-

The collected product is then purified, typically by fractional distillation under reduced pressure, to yield pure this compound.

Note: This reaction involves high temperatures and pressures and should only be performed in appropriate equipment with all necessary safety precautions. The yield and purity of the product are highly dependent on the reaction conditions, including temperature, reaction time, and the nature of the fluoride source.

Mandatory Visualization

The following diagram illustrates the synthesis pathway for this compound.

Caption: Synthesis of this compound via Halogen Exchange.

Reactivity and Potential Applications

The three electron-withdrawing fluorine atoms make the pyrimidine ring of this compound highly electron-deficient.[1] This electronic characteristic dictates its reactivity:

-

Nucleophilic Aromatic Substitution (SNAr): The compound is expected to be highly susceptible to SNAr reactions.[1] The positions most prone to nucleophilic attack are predicted to be C4 and C2, with C5 being less reactive.[1] This makes this compound a valuable building block for the synthesis of various 2,4,5-trisubstituted pyrimidines, which are of interest in medicinal chemistry.

-

Basicity: The basicity of the ring nitrogen atoms is significantly decreased compared to non-fluorinated pyrimidines.[1]

Fluoropyrimidines are a well-established class of antimetabolite drugs used in cancer therapy.[8] The most notable example is 5-fluorouracil (5-FU). These drugs interfere with the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication. The metabolic pathways of fluoropyrimidines often involve the enzyme dihydropyrimidine dehydrogenase (DPD).[9] While no specific biological activity has been reported for this compound, its structural similarity to other bioactive fluoropyrimidines suggests its potential as a lead compound in the development of novel therapeutic agents, particularly in oncology.[1] For instance, its precursor, 2,4,5-trichloropyrimidine, is used in the synthesis of inhibitors for anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR).[4][7][10]

Conclusion

This compound is a chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are limited, its synthesis from the corresponding trichloro-analog is established. The high reactivity of the molecule towards nucleophilic substitution makes it a versatile intermediate for the creation of diverse molecular structures. Further research to fully characterize its physical, chemical, and biological properties is warranted to unlock its full potential in drug discovery and materials science.

References

- 1. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4,5-Trichloropyrimidine | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lifechempharma.com [lifechempharma.com]

- 5. 2,4,5-Trichloropyrimidine | CAS#:5750-76-5 | Chemsrc [chemsrc.com]

- 6. 2,4,5-Trichloropyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 2,4,5-Trichloropyrimidine | 5750-76-5 [chemicalbook.com]

- 8. Fluoropyrimidines (Adrucil , Xeloda) – DPYD – MyDrugGenome [mydruggenome.org]

- 9. oaepublish.com [oaepublish.com]

- 10. nbinno.com [nbinno.com]

Spectroscopic Profile of 2,4,5-Trifluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-Trifluoropyrimidine. Due to the limited availability of public spectroscopic data for this specific compound, this document presents a detailed analysis of the closely related isomer, 2,4,6-Trifluoropyrimidine , as an illustrative example. The guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving fluorinated pyrimidines.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug design. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds.

Note on Data Availability: As of the compilation of this guide, comprehensive, publicly accessible spectroscopic data (NMR, IR, MS) for this compound is scarce. Therefore, to fulfill the structural and data presentation requirements of this guide, the spectroscopic data for the isomeric compound, 2,4,6-Trifluoropyrimidine , is provided as a representative example of a trifluorinated pyrimidine. Researchers are advised to acquire and validate data for this compound specifically for their own samples.

Spectroscopic Data Summary for 2,4,6-Trifluoropyrimidine

The following tables summarize the available spectroscopic data for 2,4,6-Trifluoropyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not publicly available |

¹³C NMR Data [1]

| Chemical Shift (δ) ppm | Assignment |

| Specific peak assignments are not publicly available, but a spectrum is available for reference. | C2, C4, C5, C6 |

¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not publicly available |

Infrared (IR) Spectroscopy[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| A representative spectrum is available. Key absorptions are expected in the regions for C-F stretching and aromatic C-N stretching. |

Mass Spectrometry (MS)[1]

| m/z | Relative Intensity (%) | Assignment |

| 134 | 100 | [M]⁺ (Molecular Ion) |

| Additional fragmentation data is available in public databases. |

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for fluorinated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

-

¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

¹⁹F NMR: ¹⁹F NMR spectra are acquired with proton decoupling. The chemical shifts are referenced to an external standard, typically CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source is used. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred.

-

Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Reactivity Profile of the 2,4,5-Trifluoropyrimidine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,4,5-trifluoropyrimidine core is a valuable scaffold in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity. The presence of three fluorine atoms significantly influences the electron density of the pyrimidine ring, rendering it highly susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atoms and the ring nitrogen atoms makes the this compound ring highly activated towards nucleophilic aromatic substitution. The regioselectivity of these reactions is primarily governed by the electronic effects of the substituents and the nature of the incoming nucleophile.

Based on studies of analogous polyhalogenated pyrimidines, the order of reactivity for nucleophilic displacement of the fluorine atoms is predicted to be C4 > C2 > C5. The C4 and C2 positions are significantly more electron-deficient due to the ortho and para positioning of the ring nitrogens, making them the primary sites for nucleophilic attack. The fluorine at the C5 position is considerably less reactive.

Reaction with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a facile process, typically proceeding at low temperatures to yield mono- or di-substituted products depending on the stoichiometry of the reactants. The C4 position is the most favored site for initial substitution.

Reaction with O-Nucleophiles (Alkoxides and Phenoxides)

Alkoxides and phenoxides readily displace the fluorine atoms of the this compound ring. Similar to N-nucleophiles, the reaction is expected to show a high degree of regioselectivity for the C4 position.

Reaction with S-Nucleophiles (Thiols)

Thiols and thiophenols are also effective nucleophiles for the substitution of fluorine on the pyrimidine ring, with a preference for the C4 position.

Table 1: Predicted Regioselectivity and Reactivity in Nucleophilic Aromatic Substitution of this compound

| Nucleophile Type | Primary Site of Attack | Secondary Site of Attack | Relative Reactivity |

| Amines (RNH2, R2NH) | C4 | C2 | High |

| Alkoxides (RO-) | C4 | C2 | High |

| Phenoxides (ArO-) | C4 | C2 | Moderate to High |

| Thiols (RSH) | C4 | C2 | High |

Palladium-Catalyzed Cross-Coupling Reactions

The fluorine atoms on the this compound ring can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex derivatives for drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of C-C bonds between the pyrimidine core and aryl or vinyl boronic acids or esters. The reactivity of the C-F bonds in this reaction is generally C4 > C2 > C5.

Buchwald-Hartwig Amination

For the introduction of a broad range of amine functionalities, the Buchwald-Hartwig amination is a powerful tool. This reaction can be used to couple primary and secondary amines, anilines, and other N-heterocycles to the pyrimidine ring.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the pyrimidine scaffold, providing a gateway to further functionalization.

Stille Coupling

The Stille coupling, utilizing organostannanes, offers another versatile method for C-C bond formation, compatible with a wide range of functional groups.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on this compound

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Key Bond Formed |

| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | Pd(PPh3)4, PdCl2(dppf) | C-C |

| Buchwald-Hartwig | R2NH | Pd2(dba)3 / Xantphos | C-N |

| Sonogashira | R-C≡CH | PdCl2(PPh3)2 / CuI | C-C(sp) |

| Stille | R-Sn(Bu)3 | Pd(PPh3)4 | C-C |

Experimental Protocols

Detailed experimental protocols for analogous fluorinated pyrimidines are provided below as a reference. These can be adapted for reactions with this compound.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF, or ethanol) at 0 °C is added the amine (1.0-1.2 eq.) and a base such as triethylamine or diisopropylethylamine (1.5 eq.). The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Suzuki-Miyaura Coupling

In a reaction vessel, this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0 eq.) are combined. A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[1][2]

General Protocol for Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.08 eq.), and a base (e.g., NaOtBu or Cs2CO3, 1.4 eq.). This compound (1.0 eq.) and the amine (1.2 eq.) are then added, followed by an anhydrous, degassed solvent such as toluene or dioxane. The vessel is sealed and heated to 80-110 °C with stirring. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[3][4]

Visualizations

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

An In-Depth Technical Guide to the Electron-Withdrawing Effects in 2,4,5-Trifluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-withdrawing effects inherent to the 2,4,5-trifluoropyrimidine scaffold, a building block of significant interest in medicinal chemistry. The strategic placement of three highly electronegative fluorine atoms on the pyrimidine ring profoundly influences its physicochemical properties and reactivity, making it a valuable precursor for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This document will delve into the synthesis, electronic properties, reactivity towards nucleophiles, and applications in drug discovery, supported by available quantitative data and detailed experimental protocols.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into this heterocyclic system can dramatically alter its properties. Due to its small size and high electronegativity, fluorine can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. In this compound, the cumulative electron-withdrawing effects of the three fluorine atoms render the pyrimidine ring highly electron-deficient, which in turn governs its chemical reactivity and potential as a pharmacophore.

Synthesis of this compound

The primary route for the synthesis of this compound involves the halogen exchange reaction of its chlorinated analog, 2,4,5-trichloropyrimidine.

Synthesis of 2,4,5-Trichloropyrimidine

A common laboratory-scale synthesis of 2,4,5-trichloropyrimidine starts from 5-chlorouracil.[1]

Experimental Protocol:

-

Reactants: 5-chlorouracil, phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃).

-

Procedure: 5-chlorouracil is treated with a mixture of phosphorus pentachloride and phosphorus oxychloride.[1] The reaction mixture is heated to reflux. Careful control of the reaction temperature and stoichiometry is crucial for maximizing the yield and purity of the final product.[1] Upon completion, the excess chlorinating agents are removed, and the 2,4,5-trichloropyrimidine is isolated and purified.

Halogen Exchange Reaction

The conversion of 2,4,5-trichloropyrimidine to this compound is achieved through a nucleophilic fluorination reaction.

Experimental Protocol:

-

Reactants: 2,4,5-trichloropyrimidine, anhydrous potassium fluoride (KF).

-

Procedure: A mixture of 2,4,5-trichloropyrimidine and a molar excess of anhydrous potassium fluoride is heated in a high-temperature reactor. A patent describes a procedure where 95 g (0.52 mole) of 2,4,5-trichloropyrimidine is heated with 320 g (5.5 moles) of anhydrous potassium fluoride at 400°C ± 25°C for 22 hours in a mild steel reactor.[2] The volatile product, this compound, is then collected.

Physicochemical Properties

| Property | 2,4,5-Trichloropyrimidine (Experimental/Predicted) | This compound (Predicted) | Reference |

| Molecular Weight ( g/mol ) | 183.42 | 134.06 | |

| Boiling Point (°C) | 258.5 at 760 mmHg | Lower than the chloro analog | [3] |

| Density (g/mL) | 1.6001 at 25 °C | Lower than the chloro analog | [3] |

| Water Solubility | Not miscible or difficult to mix | Limited, but potentially higher | [3] |

| pKa | -4.26 ± 0.29 (Predicted) | Expected to be highly acidic | [4] |

Electron-Withdrawing Effects and Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of three strongly electron-withdrawing fluorine atoms at the 2, 4, and 5 positions further depletes the electron density of the ring, making it highly susceptible to nucleophilic attack.

Reactivity Towards Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The positions most susceptible to nucleophilic attack are the 2- and 4-positions, which are para and ortho to the ring nitrogens, respectively. The 5-position is generally less reactive towards nucleophilic displacement.[4]

Logical Relationship of Reactivity:

Caption: Electron-withdrawing effect and resulting reactivity.

Regioselectivity of Nucleophilic Attack

The regioselectivity of nucleophilic attack on the this compound ring allows for the sequential and controlled introduction of different substituents. This feature is particularly valuable in the synthesis of complex molecules, such as kinase inhibitors, where precise positioning of functional groups is critical for biological activity.

Applications in Drug Development

The 2,4,5-trisubstituted pyrimidine scaffold is a key pharmacophore in the design of various therapeutic agents, most notably protein kinase inhibitors.[1][5]

Kinase Inhibitors

Numerous studies have demonstrated that 2,4,5-trisubstituted pyrimidines can serve as potent and selective inhibitors of various kinases, which are crucial regulators of cell signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The this compound core provides a versatile platform for generating libraries of compounds for screening against different kinase targets.

General Structure-Activity Relationship (SAR) Workflow:

Caption: Workflow for developing kinase inhibitors.

Derivatives of 2,4,5-trichloropyrimidine, the precursor to the trifluoro-analog, have been instrumental in the synthesis of potent inhibitors for anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy.[3][6] It is anticipated that the corresponding trifluoro-derivatives could offer advantages in terms of metabolic stability and binding interactions.

Precursor to 5-Fluorouracil (5-FU)

This compound serves as a novel starting material for the synthesis of the widely used anticancer drug, 5-fluorouracil (5-FU).[2]

Experimental Protocol: Hydrolysis to 5-Fluorouracil

-

Reactants: this compound, water, base (e.g., NaOH).

-

Procedure: this compound is hydrolyzed by heating in an aqueous basic solution. A patented method describes the hydrolysis at a temperature range of about 2°C to 100°C.[2] For instance, heating a mixture of trifluoropyrimidines in water made basic with aqueous NaOH at 80°C for 4 hours yields 5-fluorouracil.[2]

Reaction Pathway:

Caption: Synthesis of 5-Fluorouracil from this compound.

Conclusion

The strong electron-withdrawing effects of the three fluorine atoms in this compound create a highly electron-deficient pyrimidine core. This electronic feature dictates its reactivity, making it an excellent substrate for regioselective nucleophilic aromatic substitution reactions. This controlled reactivity allows for its use as a versatile building block in the synthesis of complex, biologically active molecules, particularly in the development of targeted kinase inhibitors for cancer therapy. Furthermore, its role as a precursor to the essential chemotherapeutic agent 5-fluorouracil highlights its importance in pharmaceutical synthesis. Further experimental investigation into the specific quantitative properties of this compound, such as its pKa and detailed spectroscopic characterization, would be invaluable for its broader application in drug discovery and development.

References

- 1. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. lifechempharma.com [lifechempharma.com]

- 4. This compound (17573-79-4) for sale [vulcanchem.com]

- 5. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2,4,5-Trifluoropyrimidine (C4HF3N2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trifluoropyrimidine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. With the molecular formula C4HF3N2, this pyrimidine derivative serves as a key intermediate, most notably in the synthesis of the widely used anti-cancer drug 5-fluorouracil. This document details its physicochemical properties, synthesis and purification protocols, and its role in established and potential therapeutic pathways. Particular emphasis is placed on providing detailed experimental methodologies and clear visual representations of relevant chemical and biological processes to aid researchers in their work with this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be estimated based on available information and comparison with its structural analogs. The compound is a colorless liquid at room temperature.[1]

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | 2,4,5-Trichloropyrimidine (Analogue) | 2,4,6-Trifluoropyridine (Analogue) |

| Molecular Formula | C4HF3N2 | C4HCl3N2 | C5H2F3N |

| Molecular Weight | 134.06 g/mol | 183.42 g/mol | 133.07 g/mol |

| CAS Number | 17573-79-4[2] | 5750-76-5 | 3512-17-2 |

| Boiling Point | 99 °C[1] | 258.5 °C at 760 mmHg | 102 °C |

| Melting Point | Data not available | Data not available | Data not available |

| Density | Data not available | 1.6001 g/mL at 25 °C | 1.499 g/mL at 25/4 °C |

| Solubility | Insoluble in water (predicted) | Not miscible or difficult to mix in water | Insoluble in water |

| Appearance | Colorless liquid[1] | Colorless to pale yellow liquid | Colorless liquid |

The presence of three highly electronegative fluorine atoms significantly influences the electronic properties of the pyrimidine ring, making it highly electron-deficient. This characteristic is key to its reactivity, particularly its susceptibility to nucleophilic aromatic substitution reactions. The carbon-fluorine bonds are significantly stronger than carbon-chlorine bonds, which generally imparts greater metabolic stability to fluorinated compounds.[2]

Synthesis and Purification

Synthesis of this compound

The primary route for the synthesis of this compound is through the halogen exchange reaction of 2,4,5-trichloropyrimidine with a metal fluoride.[1]

Experimental Protocol:

Materials:

-

2,4,5-Trichloropyrimidine

-

Anhydrous potassium fluoride (KF)

-

Dry mild steel reactor equipped with a bursting disc, pressure gauge, and venting system.

Procedure:

-

A dry, cylindrical mild steel reactor is charged with a premixed sample of anhydrous potassium fluoride (5.5 moles) and 2,4,5-trichloropyrimidine (0.52 moles).[1]

-

The reactor is sealed and heated to 400 ± 25 °C for 22 hours. During this time, the pressure will increase, reaching a maximum of approximately 350 psig.[1]

-

After the reaction period, the reactor is cooled, and the volatile contents are vented at reduced pressure into a cold trap.[1]

-

The collected colorless liquid consists predominantly of this compound, with minor amounts of mixed chlorodifluoropyrimidines.[1]

Synthesis of the Precursor: 2,4,5-Trichloropyrimidine

The starting material, 2,4,5-trichloropyrimidine, can be synthesized from 5-chlorouracil.[1]

Experimental Protocol:

Materials:

-

5-Chlorouracil

-

Phosphorus oxychloride (POCl3)

Procedure:

-

5-Chlorouracil is reacted with an excess of phosphorus oxychloride.[1]

-

The mixture is heated at reflux, during which HCl gas evolves, and the solution becomes homogeneous.[1]

-

After the reaction is complete, excess POCl3 is removed by distillation at atmospheric pressure.[1]

-

The desired 2,4,5-trichloropyrimidine is then obtained by continued distillation under reduced pressure.[1]

Purification

The crude this compound can be purified by distillation to yield the final product with a boiling point of 99 °C.[1]

Applications in Drug Development

Precursor to 5-Fluorouracil (5-FU)

A significant application of this compound is its role as a novel starting material for the synthesis of 5-fluorouracil (5-FU), a cornerstone chemotherapy agent used in the treatment of various solid tumors.[1] The synthesis involves the hydrolysis of this compound.[1]

Experimental Protocol: Hydrolysis to 5-Fluorouracil

Materials:

-

This compound

-

Water

-

Optional co-solvent (e.g., THF, dioxane, DMF, acetone)

Procedure:

-

This compound is hydrolyzed by the addition of at least two moles of water per mole of the starting material.[1]

-

The reaction is conducted at a temperature ranging from 2 °C to 100 °C. For a faster reaction rate, reflux conditions are preferred.[1]

-

The use of an inert, water-stable co-solvent can increase the contact between the reactants and enhance the reaction rate.[1]

-

The 5-fluorouracil product, which has limited solubility in water, can be isolated by filtration.[1]

Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors. The 2,4,5-trisubstituted pyrimidine motif, in particular, has been explored for the development of potent and selective inhibitors for various kinases implicated in cancer, such as Anaplastic Lymphoma Kinase (ALK-5) and Epidermal Growth Factor Receptor (EGFR). While direct applications of this compound as a kinase inhibitor are not extensively documented, its structure provides a valuable starting point for the synthesis of a library of derivatives for screening against various kinase targets.

Signaling Pathways

As a direct precursor to 5-fluorouracil, the biological activity of this compound is intrinsically linked to the mechanisms of action of 5-FU. 5-FU exerts its cytotoxic effects through multiple pathways after being metabolized into its active forms: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3]

The primary mechanism involves the inhibition of thymidylate synthase (TS) by FdUMP. This leads to a depletion of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair, ultimately inducing "thymineless death" in rapidly dividing cancer cells.[3][4] Additionally, FdUTP can be misincorporated into DNA, and FUTP into RNA, further disrupting nucleic acid synthesis and function and triggering apoptosis.[3][5]

References

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. This compound (17573-79-4) for sale [vulcanchem.com]

- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]

Methodological & Application

Application Notes and Protocols: 2,4,5-Trifluoropyrimidine in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoropyrimidine is a versatile building block in medicinal chemistry and materials science. The electron-deficient nature of the pyrimidine ring, further activated by three fluorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and regioselective introduction of various functional groups, providing access to a diverse range of substituted pyrimidine scaffolds. These scaffolds are of significant interest in drug discovery, particularly in the development of kinase inhibitors.

The fluorine atoms on the pyrimidine ring serve as excellent leaving groups in SNAr reactions. The order of reactivity for halogens in SNAr is generally F > Cl > Br > I, making fluorinated pyrimidines highly reactive substrates. The regioselectivity of these reactions is influenced by the electronic effects of the ring nitrogens and the steric and electronic properties of the incoming nucleophile.

Regioselectivity of Nucleophilic Aromatic Substitution

The nucleophilic attack on this compound is generally favored at the C4 position. This preference is attributed to the superior ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance, compared to the ortho-nitrogen for C2 attack. However, the regioselectivity can be influenced by the steric hindrance of the nucleophile and the reaction conditions. Bulky nucleophiles may favor attack at the less sterically hindered C2 position. The presence of a substituent at C5 can also influence the regioselectivity at the adjacent C4 and C6 (in the case of 2,4,6-trihalopyrimidines) positions.

Caption: Regioselectivity of Nucleophilic Attack on this compound.

Applications in Drug Discovery

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The ability to introduce diverse substituents at the 2, 4, and 5-positions of the pyrimidine ring allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

Derivatives of 2,4,5-trisubstituted pyrimidines have shown promise as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrimidine core can act as a scaffold to present substituents that interact with key residues in the ATP-binding pocket of kinases. For example, 2,4,5-trisubstituted pyrimidines have been investigated as potent dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, which are potential targets for antimalarial drugs.

Data Presentation

The following tables summarize representative reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that these are generalized conditions, and optimization may be required for specific substrates.

Table 1: Reaction of this compound with Amine Nucleophiles

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Piperidine | K2CO3 | DMF | 25 | 4 | 4-(Piperidin-1-yl)-2,5-difluoropyrimidine | >90 |

| Morpholine | DIPEA | CH3CN | 0 - 25 | 6 | 4-(Morpholin-4-yl)-2,5-difluoropyrimidine | 85-95 |

| Aniline | NaH | THF | 0 - 25 | 12 | 4-Anilino-2,5-difluoropyrimidine | 70-85 |

| Benzylamine | Et3N | Dioxane | 80 | 8 | 4-(Benzylamino)-2,5-difluoropyrimidine | 80-90 |

Table 2: Reaction of this compound with Thiol and Alcohol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Thiophenol | K2CO3 | DMF | 25 | 3 | 4-(Phenylthio)-2,5-difluoropyrimidine | >90 |

| Sodium Methoxide | NaOMe | Methanol | 25 | 2 | 4-Methoxy-2,5-difluoropyrimidine | >95 |

| Phenol | Cs2CO3 | Dioxane | 100 | 12 | 4-Phenoxy-2,5-difluoropyrimidine | 75-85 |

Experimental Protocols

The following are general protocols for the nucleophilic aromatic substitution on this compound. These should serve as a starting point and may require optimization for specific nucleophiles and desired products.

Protocol 1: General Procedure for the Reaction with Aliphatic Amines

This protocol describes a typical procedure for the reaction of this compound with a secondary amine, such as piperidine.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

-

Add anhydrous DMF to dissolve the starting material.

-

Add potassium carbonate (1.5 eq.).

-

Slowly add piperidine (1.1 eq.) to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-(piperidin-1-yl)-2,5-difluoropyrimidine.

Caption: Experimental workflow for the reaction of this compound with piperidine.

Protocol 2: General Procedure for the Reaction with Thiols

This protocol provides a general method for the reaction of this compound with a thiol, such as thiophenol.

Materials:

-

This compound

-

Thiophenol

-

Potassium Carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend potassium carbonate (1.5 eq.) in anhydrous DMF.

-

Add thiophenol (1.1 eq.) to the suspension and stir for 10 minutes at room temperature.

-

Add a solution of this compound (1.0 eq.) in DMF to the mixture.

-

Stir the reaction at room temperature for 3 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 4-(phenylthio)-2,5-difluoropyrimidine.

Protocol 3: General Procedure for the Reaction with Alcohols

This protocol outlines a general procedure for the synthesis of alkoxy-substituted pyrimidines using sodium alkoxides.

Materials:

-

This compound

-

Sodium metal

-

Anhydrous Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq.) to anhydrous methanol under an inert atmosphere in a round-bottom flask equipped with a reflux condenser.

-

After the sodium has completely reacted, cool the solution to room temperature.

-

Slowly add this compound (1.0 eq.) to the sodium methoxide solution.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography or distillation to afford pure 4-methoxy-2,5-difluoropyrimidine.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

References

Application Notes and Protocols: 2,4,5-Trifluoropyrimidine as a Versatile Scaffold for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the purine core of ATP, which allows for competitive binding to the ATP-binding site of kinases. Among the various substituted pyrimidines, the 2,4,5-trisubstituted pyrimidine core, often derived from starting materials like 2,4,5-trifluoropyrimidine, has emerged as a "privileged scaffold" in medicinal chemistry. The strategic placement of substituents at the 2, 4, and 5-positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document provides an in-depth overview of the application of this compound and its analogs as building blocks for the synthesis of potent kinase inhibitors targeting key enzymes in oncology and other therapeutic areas. Detailed synthetic protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to guide researchers in this field.

Kinase Targets and Therapeutic Applications

Derivatives of the 2,4,5-trisubstituted pyrimidine scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases. These include:

-

Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle and transcription.[1][2]

-

Fibroblast Growth Factor Receptors (FGFRs): Key drivers of cell proliferation, differentiation, and migration, often implicated in cancer.[3]

-

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose genetic alterations are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC).[4][5]

-

Plasmodial Kinases: Novel targets for the development of antimalarial drugs.

The versatility of this scaffold allows for the development of highly selective inhibitors, a crucial aspect in minimizing off-target effects and associated toxicities.

Quantitative Data: Inhibitory Activities

The following tables summarize the in-vitro inhibitory activities of representative 2,4,5-trisubstituted pyrimidine-based kinase inhibitors.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |

| 30m | CDK9/CycT1 | 1.8 | - | - | [2] |

| CDK1/CycB | >200 | - | - | [2] | |

| CDK2/CycA | >200 | - | - | A2780 | |

| Compound 9s | CDK9/CycT1 | 20 | - | - | [1] |

| CDK1/CycB | 480 | - | - | [1] | |

| CDK2/CycA | 130 | - | - | [1] | |

| CDK5/p25 | 160 | - | - | [1] | |

| HCT116 | - | 0.09 | [1] | ||

| MCF-7 | - | 0.16 | [1] |

Table 2: Fibroblast Growth Factor Receptor (FGFR) Inhibition

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |

| Compound 12l | FGFR1 | 1.8 | - | - | [3] |

| FGFR2 | 2.5 | - | - | [3] | |

| FGFR3 | 1.2 | - | - | [3] | |

| FGFR1 V561M | 3.6 | L6-FGFR1V561M | 0.035 | [3] | |

| H1581 | - | 0.12 | [3] |

Table 3: Anaplastic Lymphoma Kinase (ALK) Inhibition

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) | Reference |

| Compound 6f | ALK | 17 | H3122 | 15 | [4] |

| ALK L1196M | 43 | - | - | [4] | |

| Crizotinib | ALK | 24 | H3122 | 90 | [4] |

Signaling Pathways

The inhibition of these kinases disrupts critical signaling cascades involved in cell growth, proliferation, and survival.

CDK9 Signaling Pathway in Transcriptional Regulation

CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to transcriptional elongation of key anti-apoptotic proteins such as Mcl-1. Inhibition of CDK9 blocks this process, leading to a decrease in Mcl-1 levels and subsequent apoptosis in cancer cells.

Caption: CDK9 signaling pathway and the mechanism of its inhibition.

FGFR Signaling Pathway in Oncogenesis

Fibroblast Growth Factors (FGFs) bind to FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[6][7] Aberrant FGFR signaling is a key driver in various cancers.

Caption: Simplified FGFR signaling pathway and its inhibition.

Experimental Protocols

The following protocols provide general methodologies for the synthesis of 2,4,5-trisubstituted pyrimidine-based kinase inhibitors, starting from readily available tri-halogenated pyrimidines.

General Synthetic Workflow

The synthesis of these inhibitors typically involves a sequential nucleophilic aromatic substitution (SNAr) strategy. The differential reactivity of the halogen atoms at the C2, C4, and C5 positions of the pyrimidine ring allows for controlled, stepwise introduction of various substituents.

Caption: General synthetic workflow for 2,4-diamino-5-fluoropyrimidines.

Protocol 1: Synthesis of 2,4-Dianilino-5-fluoropyrimidine Derivatives (ALK Inhibitors)

This protocol is adapted from the synthesis of novel ALK inhibitors.[4]

Materials:

-

2,4-Dichloro-5-fluoropyrimidine

-

Substituted aniline (Amine 1)

-

Another substituted aniline (Amine 2)

-

Diisopropylethylamine (DIPEA)

-

n-Butanol or Isopropanol

-

Hydrochloric acid (4 N in dioxane or isopropanol)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

Step 1: Synthesis of 2-chloro-4-(substituted-anilino)-5-fluoropyrimidine

-

To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as n-butanol or isopropanol, add the first substituted aniline (1.1 eq) and DIPEA (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the monosubstituted intermediate.

Step 2: Synthesis of the final 2,4-dianilino-5-fluoropyrimidine

-

To a solution of the intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., isopropanol), add the second substituted aniline (1.2 eq).

-

Add a catalytic amount of strong acid, such as 4 N HCl in dioxane or isopropanol.

-

Heat the reaction mixture to reflux (80-120 °C) for 12-48 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final 2,4-dianilino-5-fluoropyrimidine derivative.

Protocol 2: General Kinase and Cell Proliferation Assays

Kinase Inhibition Assay (General Protocol):

-

Kinase activity can be measured using various platforms, such as ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific), following the manufacturer's instructions.

-

Briefly, the kinase, substrate, and ATP are incubated with varying concentrations of the synthesized inhibitor.

-

The kinase activity is determined by measuring the amount of ADP produced or by detecting the binding of a fluorescent tracer to the kinase.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay):

-

Seed cancer cell lines (e.g., HCT116, MCF-7, H3122) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized inhibitors for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Conclusion

This compound and its halogenated analogs are invaluable starting materials for the construction of a diverse array of potent and selective kinase inhibitors. The synthetic accessibility and the ability to systematically modify the substituents at the 2, 4, and 5-positions provide a robust platform for structure-activity relationship (SAR) studies and lead optimization. The compounds derived from this scaffold have shown significant promise in targeting key kinases involved in cancer and other diseases. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the design and development of novel kinase inhibitors.

References

- 1. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 7. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: 2,4,5-Trifluoropyrimidine in Modern Medicinal Chemistry

Introduction: 2,4,5-Trifluoropyrimidine is a highly reactive and versatile building block that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties, stemming from the presence of three fluorine atoms, render the pyrimidine ring susceptible to sequential and regioselective nucleophilic aromatic substitution (SNAr). This reactivity allows for the controlled introduction of various pharmacophoric groups at the 2, 4, and 5-positions, making it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules, particularly in the realm of kinase inhibitors for oncology.

Application Note 1: Synthesis of Kinase Inhibitors

The 2,4,5-trisubstituted pyrimidine core is a well-established "privileged scaffold" in the design of kinase inhibitors. Several potent and selective inhibitors of key oncological targets, such as Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs), are based on this framework. This compound serves as an excellent starting material for the synthesis of these complex molecules.

The synthetic strategy generally involves a stepwise displacement of the fluorine atoms with different nucleophiles. The fluorine at the 4-position is typically the most labile, followed by the fluorine at the 2-position, and finally the fluorine at the 5-position. This differential reactivity allows for a programmed and regioselective synthesis. For instance, an initial reaction with a primary or secondary amine can selectively introduce a substituent at the C4-position. Subsequent reaction with another nucleophile can then functionalize the C2-position. The C5-substituent can be introduced either at the beginning, if starting from a pre-functionalized pyrimidine, or later in the synthetic sequence.